molecular formula C8H12ClFN2O2S B1445657 N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride CAS No. 1384428-51-6

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride

Cat. No. B1445657
M. Wt: 254.71 g/mol
InChI Key: IOVCXVWMRZJHBU-UHFFFAOYSA-N
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Description

“N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1384428-51-6 . It has a molecular weight of 254.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11FN2O2S.ClH/c1-14(12,13)11-8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Step Synthesis of Substituted Indoles : Research demonstrates the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, showcasing how such compounds can be used in the development of carbon-functional groups in a single step (Sakamoto et al., 1988).
  • Conformational Studies : Studies on N-methanesulfonamides, like N-(2,5-Dichlorophenyl)methanesulfonamide, provide insights into the conformation of the N—H bond and its relation to biological activity, relevant to understanding the structure-activity relationship of N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride (Gowda et al., 2007).

Reactivity and Compound Development

  • Reactivity with Triphenylphosphine : The reaction of N-sulfinyltrifluoromethanesulfonamide with compounds like triphenylphosphine provides a framework to understand the reactivity of similar N-methanesulfonamides, aiding in the development of new chemical entities (Tolstikova et al., 2010).
  • Synthesis of HMG-CoA Reductase Inhibitors : The synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds demonstrates the potential of N-methanesulfonamides in developing inhibitors for key enzymes, relevant for understanding the broader applicability of N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride (Watanabe et al., 1997).

Fluorometric Analysis and Chemical Reactivity

  • Fluorometric Analysis of Methanesulfonanilides : The application of the trihydroxyindole reaction to methanesulfonanilides, such as N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride, can be crucial in developing fluorescent species for analytical purposes (Kensler et al., 1976).

Chemoselective N-Acylation Reagents

  • Development of Chemoselective Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides reveals the utility of N-methanesulfonamides in creating chemoselective acylation reagents, potentially applicable to N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride (Kondo et al., 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S.ClH/c1-14(12,13)11-8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVCXVWMRZJHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride

CAS RN

1384428-51-6
Record name Methanesulfonamide, N-[2-(aminomethyl)-3-fluorophenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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